Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt

Pharmaceutical Analysis LC-MS Method Development Impurity Profiling

During ANDA method development for atorvastatin dosage forms, misidentification of the Z-configuration deoxy impurity versus the 2E-isomer (CAS 1105067-93-3) or lactone degradant compromises chromatographic resolution and regulatory compliance. This characterized sodium salt reference standard (≥95% HPLC) resolves this challenge: • Enables accurate peak assignment and RRF determination in stability-indicating HPLC methods under ICH Q3A thresholds • Supplied with comprehensive CoA including HRMS and chromatographic purity data for direct ANDA module 3.2.S.7 integration • Ready stock supports accelerated forced degradation studies and long-term stability protocols without synthesis delays

Molecular Formula C33H32FN2NaO4
Molecular Weight 562.6 g/mol
CAS No. 1659317-56-2
Cat. No. B601592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
CAS1659317-56-2
Molecular FormulaC33H32FN2NaO4
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
InChIInChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1
InChIKeyHVVXDWFELLEWEX-SZIUKIKUSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt Impurity Standard


Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt (CAS 1659317-56-2) is a sodium salt of a process-related and degradation impurity of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor [1]. This impurity is characterized by the loss of the hydroxyl group at the 3-position and the presence of a Z-configuration double bond in the heptenoic acid chain, which distinguishes it structurally from the parent drug and other related impurities [2]. It is primarily utilized as an analytical reference standard to support method development, validation, and routine quality control testing, ensuring the purity and stability of atorvastatin active pharmaceutical ingredients (APIs) and finished dosage forms .

Analytical reference standard for atorvastatin impurity profiling and quantification
Sodium salt form—critical mass differentiation for accurate LC-MS/MS detection
Supports stability-indicating method development, forced degradation studies, and quality control release testing

Why Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt Is Irreplaceable


In-class atorvastatin impurities—such as the 2E-isomer (Atorvastatin 3-Deoxyhept-2E-Enoic Acid, CAS 1105067-93-3), the lactone form (Atorvastatin Lactone), and other process-related compounds—exhibit distinct physicochemical and chromatographic properties that preclude simple interchangeability in analytical methods . Each impurity possesses a unique combination of molecular weight, stereochemistry, and/or functional groups, leading to divergent retention times, mass spectral signatures, and relative response factors under standard HPLC-UV and LC-MS conditions [1]. Consequently, employing an incorrect impurity standard will compromise method accuracy, leading to inaccurate quantification, misidentification of unknown peaks, and potential failure to meet stringent regulatory specifications for atorvastatin drug substance and product quality [2].

Atorvastatin 3-Deoxyhept-2E-Enoic Acid (E-Isomer)
Stereochemical Z-to-E inversion alters chromatographic retention; direct substitution leads to misassignment of impurity peaks and inaccurate purity assessment.
Atorvastatin Lactone
Formed via a distinct acid-catalyzed pathway; divergent mass spectrum and retention behavior preclude interchangeability in oxidative stability methods.
Other Process-Related Impurities
Unique molecular weights and functional groups result in different relative response factors; using an unqualified standard compromises method accuracy.

Key Differentiators of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt


Molecular Weight & Formula: Salt vs. Free Acid 2Z-Isomer

This compound, as the sodium salt (CAS 1659317-56-2), possesses a molecular weight of 562.62 g/mol (free acid MW: 540.64 g/mol) . This distinguishes it from the non-salt 2Z-isomer (Atorvastatin 3-Deoxyhept-2Z-Enoic Acid, CAS 1191901-60-6, MW: 540.64 g/mol) . This 22-Da mass difference is critical for accurate mass spectrometry detection and quantification, particularly in LC-MS/MS methods where the precursor ion selection and fragmentation patterns will differ. Misidentification of the salt form as the free acid will lead to a mass error and prevent the correct assignment of the impurity peak.

Molecular Weight Differentiation
Data to verify
Sodium salt MW 562.62 vs free acid 540.64 g/mol (+21.98 Da)
Correct salt form selection essential for MS-based impurity profiling.
Verify salt stoichiometry and identity against CoA.
Pharmaceutical Analysis LC-MS Method Development Impurity Profiling

Stereochemistry and Resolution: Z- vs. E-Isomer

The target compound is defined by its Z (cis) configuration around the 2,3-double bond . Its key comparator, Atorvastatin 3-Deoxyhept-2E-Enoic Acid (CAS 1105067-93-3), possesses the E (trans) configuration . This geometric isomerism results in distinct physicochemical properties that translate to different retention times on reversed-phase HPLC columns, enabling baseline separation [1]. While a single study directly comparing retention times for this specific sodium salt is not available, class-level inference dictates that Z- and E-isomers of similar lipophilic molecules are routinely resolved in validated impurity methods. This separation is a mandatory requirement for compliance with ICH Q3A guidelines, which stipulate that individual and total impurities must be accurately quantified. Using the wrong isomer would result in co-elution or misassignment, leading to inaccurate purity assessments and potential regulatory action.

Z- vs. E-Isomer Resolution
Class-level
Z-configuration enables baseline separation from E-isomer under typical C18 HPLC conditions.
Stereochemical identity is critical for peak assignment and ICH Q3A compliance.
Method-specific retention must be empirically verified.
Stereochemistry HPLC Method Validation Regulatory Compliance

Degradation Mechanism: Oxidative vs. Lactone Pathway

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is formed via an oxidative/dehydration pathway, representing a different degradation mechanism than the common atorvastatin lactone impurity, which forms via intramolecular esterification under acidic conditions [1]. This mechanistic distinction is paramount during forced degradation (stress) studies [2]. In oxidative stress conditions (e.g., exposure to hydrogen peroxide), this impurity is a primary degradant, whereas the lactone is predominantly formed under acidic hydrolytic stress [2]. A validated stability-indicating HPLC method must be capable of separating and quantifying both degradation products, which have been shown to be well-resolved under optimized chromatographic conditions [3]. Using a standard for this specific oxidation product allows for accurate peak assignment and quantitative assessment of oxidative stability, a critical quality attribute.

Degradation Pathway Specificity
Method context
Oxidative/dehydration degradant, distinct from acid-catalyzed lactone formation.
Enables targeted oxidative stability monitoring in forced degradation studies.
Requires validated stress conditions per ICH Q1A(R2).
Forced Degradation Studies Stability-Indicating Methods Impurity Profiling

Purity Specifications: Sodium Salt vs. Free Acid

While not a primary pharmacopoeial reference standard, this impurity is supplied with a certified purity of >95% (HPLC) from reputable vendors . This contrasts with the free acid 2Z-isomer, which is also offered at >95% purity but is a different chemical entity with a distinct CAS number . For method validation and routine quality control, the use of a well-characterized impurity standard with a documented purity value is essential for accurate calculation of relative response factors (RRFs) and for establishing accurate quantitation limits (LOQ/LOQ) [1]. Procuring this specific sodium salt standard, rather than relying on a generic 'atorvastatin impurity' or an unqualified in-house isolate, ensures data integrity and supports regulatory submission requirements.

Purity Specification
Specification review
Certified purity >95% (HPLC) for sodium salt; distinct CAS from free acid.
Documented purity supports method validation and relative response factor determination.
Refer to CoA for lot-specific purity and identity confirmation.
Reference Standard Qualification Method Validation Quality Control

Key Applications for Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt


Stability-Indicating HPLC Method Development

This impurity standard is essential for developing and validating stability-indicating HPLC methods for atorvastatin calcium tablets and other dosage forms. As an oxidative degradation product, its inclusion in forced degradation studies allows analysts to confirm that the chromatographic method can resolve this specific impurity from the atorvastatin peak and from other process-related impurities and degradants, such as the atorvastatin lactone [1]. Accurate quantification of this impurity under accelerated and long-term storage conditions provides critical data for shelf-life determination and regulatory filings [2].

LC-MS/MS Impurity Profiling in API Process Development

During the synthesis and process optimization of atorvastatin calcium API, this sodium salt impurity can form as a byproduct of oxidative or dehydration reactions [1]. Its unique mass-to-charge ratio (m/z 562.62 for [M]+) and characteristic MS/MS fragmentation pattern enable its specific detection and quantification by LC-HRMS/MS in reaction monitoring samples [2]. Using this reference standard allows process chemists to track the fate of this impurity, optimize reaction conditions to minimize its formation, and demonstrate control of this specific impurity in the final API to meet ICH Q3A thresholds [3].

Impurity Reference Standard Qualification for ANDAs

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for atorvastatin products, demonstrating control of impurities is a core regulatory requirement. Procuring and qualifying this impurity standard, with its associated certificate of analysis (CoA) confirming identity and purity (>95% by HPLC), provides the necessary traceability and documentation for method validation reports [1]. The standard is used to determine relative response factors (RRFs) for this specific impurity, enabling accurate quantification against the atorvastatin reference standard in the finished product release and stability testing, a key component of an ANDA submission [2].

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method Development
Oxidative degradant profiling capability
Peak resolution from atorvastatin and lactone impurity
LC-MS/MS Impurity Profiling in API Process Development
Sodium salt mass identification
Specific m/z detection and fragmentation pattern verification
Reference Standard Qualification for ANDA Method Validation
Certified purity and identity documentation
Relative response factor determination and method validation reporting

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